molecular formula C8H10N4 B12983858 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile

Cat. No.: B12983858
M. Wt: 162.19 g/mol
InChI Key: SZEMBDXZEPSBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a cyclopropane ring attached to a carbonitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key scaffolds in the development of pharmaceuticals .

Preparation Methods

The synthesis of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-methyl-1H-pyrazole with cyclopropane-1-carbonitrile in the presence of a base. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include:

1-(4-Amino-3-methyl-1H-pyrazol-1-yl)cyclopropane-1-carbonitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and biological properties.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-(4-amino-3-methylpyrazol-1-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H10N4/c1-6-7(10)4-12(11-6)8(5-9)2-3-8/h4H,2-3,10H2,1H3

InChI Key

SZEMBDXZEPSBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2(CC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.